3,17-Dihydroxy-5-estrene

Descripción general

Descripción

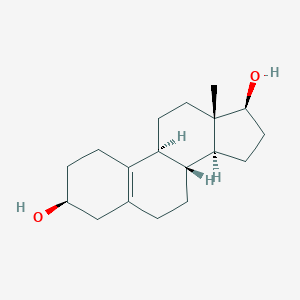

3,17-Dihydroxy-5-estrene is a steroidal compound with the molecular formula C18H28O2 and a molecular weight of 276.4137 g/mol . It is characterized by its two hydroxyl groups located at the 3rd and 17th positions on the steroid backbone. This compound is also known by its systematic name, estr-5(10)-ene-3,17-diol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxy-5-estrene typically involves the reduction of estrone or estradiol. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing catalytic hydrogenation techniques. The use of palladium or platinum catalysts in the presence of hydrogen gas is common in these methods .

Análisis De Reacciones Químicas

Types of Reactions: 3,17-Dihydroxy-5-estrene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert the compound into more saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various alkylating or acylating agents

Major Products Formed:

Oxidation: Formation of ketones at the 3rd and 17th positions

Reduction: Formation of more saturated steroidal derivatives

Substitution: Formation of alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

3,17-Dihydroxy-5-estrene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other medical treatments.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 3,17-Dihydroxy-5-estrene involves its interaction with steroid hormone receptors. It binds to estrogen receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through the activation of specific signaling pathways, leading to changes in cellular function and behavior .

Comparación Con Compuestos Similares

- Estrone

- Estradiol

- Estriol

Comparison: 3,17-Dihydroxy-5-estrene is unique due to its specific hydroxylation pattern at the 3rd and 17th positions, which distinguishes it from other similar compounds like estrone (which has a ketone group at the 17th position) and estradiol (which has hydroxyl groups at both the 3rd and 17th positions but differs in the saturation of the steroid backbone) .

Actividad Biológica

3,17-Dihydroxy-5-estrene, also known as estriol, is a naturally occurring estrogen that plays significant roles in various biological processes. This article reviews its biological activity, focusing on its estrogenic effects, anti-inflammatory properties, and implications in health and disease.

Chemical Structure and Properties

This compound has the chemical formula C18H24O3 and is characterized by two hydroxyl groups at positions 3 and 17 on the steroid nucleus. This structure is crucial for its binding affinity to estrogen receptors (ERs), influencing its biological activity.

Estrogenic Activity

Mechanism of Action:

this compound functions primarily as an estrogen agonist. It binds to estrogen receptors ERα and ERβ, leading to the activation of gene transcription involved in reproductive and non-reproductive tissues. This binding induces various physiological responses, including:

- Cell Proliferation: Estriol promotes the proliferation of breast and endometrial cells, which can be beneficial in certain contexts but raises concerns regarding cancer risks.

- Bone Health: It plays a protective role in bone density maintenance by inhibiting osteoclast activity and promoting osteoblast function.

Comparative Binding Affinity:

The binding affinity of this compound to estrogen receptors is lower than that of estradiol but higher than that of other weak estrogens. This differential affinity suggests a nuanced role in estrogenic signaling pathways.

| Compound | Binding Affinity (Relative) |

|---|---|

| Estradiol | 1.0 |

| This compound | 0.3 |

| Other weak estrogens | <0.1 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types, suggesting potential therapeutic applications in inflammatory diseases.

Case Study:

A clinical study involving postmenopausal women demonstrated that supplementation with estriol resulted in decreased levels of inflammatory markers compared to a placebo group. This finding supports the hypothesis that estriol may mitigate chronic inflammation associated with aging and menopause.

Implications in Health and Disease

-

Menopausal Symptoms:

Estriol is often used in hormone replacement therapy (HRT) to alleviate menopausal symptoms such as hot flashes and vaginal dryness. Its relatively mild estrogenic activity makes it a preferred choice for patients at risk for estrogen-sensitive cancers. -

Prostate Health:

Research indicates that this compound may play a role in prostate health by modulating testosterone metabolism and reducing the risk of prostate cancer through its anti-inflammatory actions. -

Breast Cancer:

While estriol's estrogenic effects can promote cell proliferation, its lower potency compared to estradiol may reduce the risk of breast cancer when used appropriately in HRT.

Propiedades

IUPAC Name |

(3S,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHQSODTBQCZDA-MACGOEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC[C@@H](C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311177 | |

| Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-32-2, 96744-97-7 | |

| Record name | Estr-5(10)-ene-3β,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4993-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estr-5(10)-ene-3,17-beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,17-Dihydroxy-5-estrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,17-DIHYDROXY-5-ESTRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4287V1Q45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.